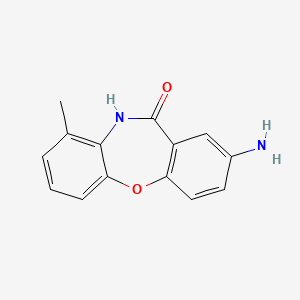
1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, potassium sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, potassium sodium salt is a complex organic compound known for its vibrant color and utility in various scientific and industrial applications. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The potassium sodium salt form enhances its solubility in water, making it suitable for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, potassium sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-methylphenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo compound. The final product is converted to its potassium sodium salt form by neutralizing with potassium and sodium hydroxides.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The final product is often subjected to purification steps, including crystallization and filtration, to remove impurities and achieve the desired quality.
化学反応の分析
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, potassium sodium salt undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines, which can further react to form other compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Products may include nitroso compounds and quinones.
Reduction: Primary amines and secondary amines are common products.
Substitution: Halogenated and nitrated derivatives of the original compound.
科学的研究の応用
1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, potassium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, the compound can interact with cellular components, leading to changes in color that are useful for diagnostic purposes. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be visualized using microscopy techniques.
類似化合物との比較
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, sodium salt
- 1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, potassium salt
- 1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)-, ammonium salt
Uniqueness
The potassium sodium salt form of 1,3-Naphthalenedisulfonic acid, 7-((4-amino-2-methylphenyl)azo)- offers enhanced solubility and stability compared to its sodium or potassium salt counterparts. This makes it particularly useful in applications requiring high solubility and consistent performance.
特性
CAS番号 |
79255-91-7 |
|---|---|
分子式 |
C17H13KN3NaO6S2 |
分子量 |
481.5 g/mol |
IUPAC名 |
potassium;sodium;7-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C17H15N3O6S2.K.Na/c1-10-6-12(18)3-5-16(10)20-19-13-4-2-11-7-14(27(21,22)23)9-17(15(11)8-13)28(24,25)26;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChIキー |
JRORTYXWSPLMJL-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
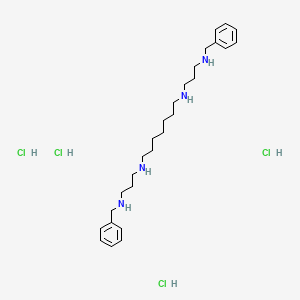
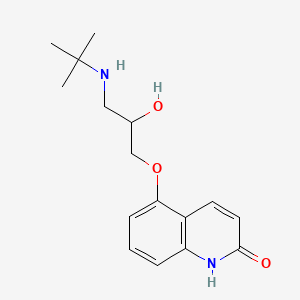
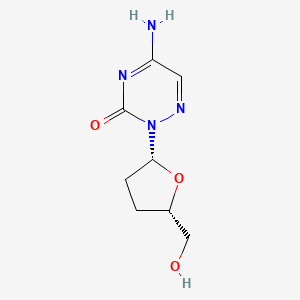
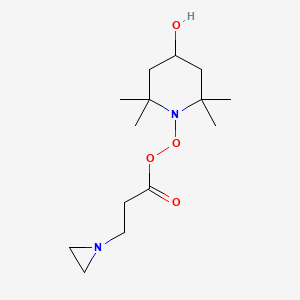
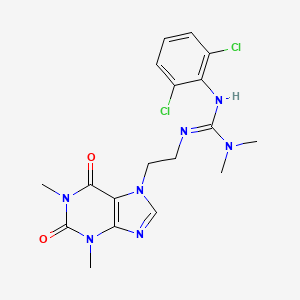
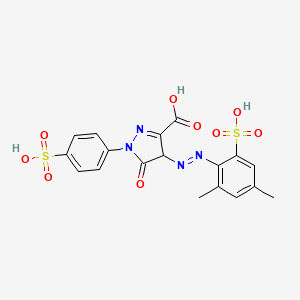

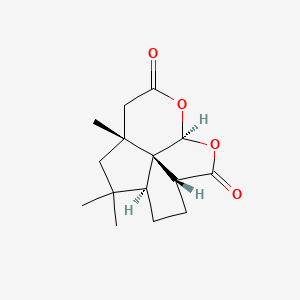
![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)

